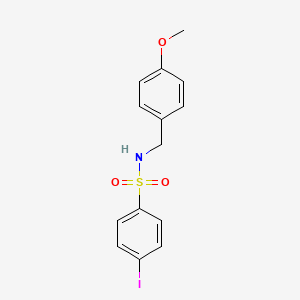

4-iodo-N-(4-methoxybenzyl)benzenesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-N-[(4-methoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14INO3S/c1-19-13-6-2-11(3-7-13)10-16-20(17,18)14-8-4-12(15)5-9-14/h2-9,16H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWYBXWDYRYCINY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14INO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

General Synthetic Strategies for N-Substituted Benzenesulfonamides

The construction of the sulfonamide linkage (SO₂-N) is a cornerstone of medicinal and materials chemistry. The primary strategies involve the formation of this bond through the reaction of sulfonyl electrophiles with amine nucleophiles and the subsequent modification of the resulting aryl sulfonamide scaffold.

The most traditional and widely employed method for synthesizing N-substituted benzenesulfonamides is the reaction between a benzenesulfonyl chloride and a primary or secondary amine. This nucleophilic acyl substitution-type reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of base and solvent can significantly influence reaction rate and yield. Common bases include pyridine, triethylamine, or aqueous sodium carbonate. mdpi.com

The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. An added base then deprotonates the nitrogen atom to yield the final sulfonamide. Yields for this reaction are generally high, particularly with unhindered primary amines. nih.gov

| Sulfonyl Chloride | Amine | Base/Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| p-Toluenesulfonyl chloride | Morpholine (silylated) | CH₃CN | Reflux, 1 hr | 99 |

| Benzenesulfonyl chloride | Aniline (B41778) | ChCl/Urea (DES) | Room Temp | 94 |

| 4-Nitrobenzenesulfonyl chloride | Benzylamine (B48309) | ChCl/Glycerol (DES) | Room Temp | 95 |

| p-Toluenesulfonyl chloride | Allylamine (silylated) | CH₃CN | Reflux, 1 hr | 99 |

Introducing a halogen, such as iodine, onto the aryl ring of a sulfonamide can be achieved either by using a pre-halogenated starting material or by direct halogenation of the sulfonamide scaffold. While using precursors like 4-iodobenzenesulfonyl chloride is often more direct, late-stage halogenation offers a powerful tool for diversifying lead compounds.

Modern C-H activation and functionalization reactions have enabled the direct halogenation of arenes using the sulfonamide group as a directing group. acs.org This approach allows for site-selective installation of halogens, which can be difficult to achieve through classical electrophilic aromatic substitution due to competing directing effects. For iodination, reagents such as N-iodosuccinimide (NIS) or molecular iodine in the presence of an oxidant can be employed, often with a transition-metal catalyst to facilitate the C-H bond cleavage.

Targeted Synthesis of 4-Iodo-N-(4-methoxybenzyl)benzenesulfonamide

The targeted synthesis of this compound is most logically achieved by the convergent coupling of two key precursors.

The synthesis relies on two primary building blocks: 4-iodobenzenesulfonyl chloride and 4-methoxybenzylamine . Both of these precursors are commercially available, making the direct synthesis highly feasible. sigmaaldrich.comnih.govnih.gov

4-Iodobenzenesulfonyl Chloride : This precursor can be synthesized from 4-iodoaniline (B139537) via a Sandmeyer-type reaction. The aniline is first diazotized with sodium nitrite (B80452) and hydrochloric acid, and the resulting diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride. Alternatively, direct chlorosulfonylation of iodobenzene (B50100) with chlorosulfonic acid can be employed.

4-Methoxybenzylamine : This amine can be prepared through the reductive amination of 4-methoxybenzaldehyde (B44291) or the reduction of 4-methoxybenzonitrile.

The formation of the target compound involves the coupling of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine. Based on analogous and well-established procedures, this reaction can be efficiently carried out under aqueous basic conditions. mdpi.com A typical procedure involves stirring the two precursors in a mixture of water and a base, such as 1 M sodium carbonate, at room temperature. The product, being insoluble in water, precipitates out of the reaction mixture and can be collected by simple filtration, often in high yield and purity.

Optimization of this coupling can involve screening different bases (e.g., Na₂CO₃, K₂CO₃, pyridine, Et₃N), solvents (e.g., water, THF, DCM), and reaction temperatures to maximize yield and minimize reaction time.

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfonyl Chloride | 4-Iodobenzenesulfonyl chloride (1.0 eq) | Commercially available key precursor. |

| Amine | 4-Methoxybenzylamine (1.0 eq) | Commercially available coupling partner. |

| Base | Aqueous Sodium Carbonate (1 M) | Inexpensive, effective base for neutralizing HCl byproduct. |

| Solvent | Water | Green solvent; allows for product precipitation. |

| Temperature | Room Temperature | Sufficient for the reaction, minimizing energy costs. |

| Workup | Filtration and washing | Simple isolation of the solid product. |

| Expected Yield | >80% | Based on analogous reactions with similar substrates. |

Modern Synthetic Approaches for Diversification

Beyond the classical approach, modern synthetic methods offer innovative pathways for both the synthesis and subsequent diversification of the this compound scaffold.

One significant advancement is the use of dehydrative N-alkylation , also known as the "borrowing hydrogen" methodology. ionike.comresearchgate.net This strategy allows for the direct coupling of a primary sulfonamide (e.g., 4-iodobenzenesulfonamide) with an alcohol (e.g., 4-methoxybenzyl alcohol). The reaction is typically catalyzed by transition metals like copper or manganese. researchgate.netionike.com The mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde intermediate, which then undergoes reductive amination with the sulfonamide, regenerating the catalyst and releasing water as the only byproduct. This method is highly atom-economical and avoids the use of halide-based alkylating agents or the pre-formation of sulfonyl chlorides.

Furthermore, the iodine atom on the benzenesulfonamide (B165840) ring serves as a versatile synthetic handle for cross-coupling reactions . The 4-iodo-benzenesulfonamide core is an ideal substrate for reactions like the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl groups at the 4-position. Recent studies have demonstrated that the sulfonamide framework is compatible with palladium-catalyzed C-H arylation, where an iodobenzenesulfonamide can be coupled with other arenes to construct complex biaryl sulfonamides. acs.org This late-stage functionalization is invaluable for creating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.

| Transformation | Reactants | Catalyst/Reagents | Key Advantage | Reference |

|---|---|---|---|---|

| Dehydrative N-Alkylation | 4-Iodobenzenesulfonamide + 4-Methoxybenzyl alcohol | Mn(I) PNP pincer complex, K₂CO₃ | Atom-economical; avoids sulfonyl chlorides. | researchgate.net |

| Suzuki-Miyaura Coupling | 4-Iodo-N-(R)-benzenesulfonamide + Arylboronic acid | Pd(OAc)₂, Ligand, Base | Forms C-C bonds for biaryl sulfonamides. | organic-chemistry.org |

| C-H Arylation | N-R-Iodobenzenesulfonamide + Arene-C-H | Pd(OAc)₂, AgOAc | Direct functionalization for late-stage diversification. | acs.org |

Electrosynthetic Methods for Selective Deprotection and Cyclization of Related Compounds

Electrosynthetic methods offer a sustainable and efficient alternative for key chemical transformations in the synthesis of complex molecules, including the deprotection and cyclization of sulfonamide derivatives. The benzenesulfonamide group, often used as a protecting group for amines, can be cleaved under electrochemical conditions. For instance, the electroreductive deprotection of a benzenesulfonamide can be achieved in a divided cell, providing a method for the selective removal of this protecting group where chemical methods might fail or affect other functional groups in the molecule. researchgate.net

Furthermore, electrochemical approaches can facilitate intramolecular cyclization reactions. Studies on N-acylsulfonamides have demonstrated the potential for electrochemical migratory cyclization. researchgate.net Mechanistic investigations using cyclic voltammetry suggest that these reactions can proceed through the generation of N-centered imidyl radicals via a proton-coupled electron transfer event, which is jointly mediated by an electrolyte like tetrabutylammonium (B224687) acetate (B1210297) and anode oxidation. researchgate.net This type of dehydrogenative C-H/N-H cross-coupling represents an atom-economical way to install nitrogen functionalities into aromatic systems, leading to the formation of cyclic structures. researchgate.net

Applications of Hypervalent Iodine Reagents in C-N Bond Formation

Hypervalent iodine reagents have become powerful tools in modern organic synthesis for their ability to mediate a wide range of transformations under mild and often metal-free conditions. researchgate.netdntb.gov.ua Their application in carbon-nitrogen (C-N) bond formation is particularly significant for the synthesis of N-arylsulfonamides and other related structures. researchgate.netthieme-connect.com These reagents function as effective oxidants or electrophiles, activating nitrogen-containing species for subsequent coupling reactions. researchgate.net

The formation of the crucial S-N bond in sulfonamides can be achieved through various strategies, including the use of hypervalent iodine. thieme-connect.com For example, the reaction of hypervalent iodine(III) reagents bearing a benzylamine group with in situ-generated sulfenate salts has been shown to produce sulfonamides in moderate yields. nih.gov A plausible mechanism for this transformation suggests a possible radical pathway. nih.gov This umpolung reactivity, turning a typically nucleophilic amine into an electrophilic species, opens new synthetic routes. nih.gov

The versatility of hypervalent iodine reagents is further demonstrated in oxidative addition reactions to alkenes. They can activate a double bond, allowing for the sequential addition of two different nucleophiles. This strategy has been employed in the thioamination of alkenes, where an intermediate with an iodine(III) moiety attached to a sp3-hybridized carbon is formed. The excellent leaving group ability of the iodine(III) group facilitates its replacement by a second nucleophile, leading to 1,2-difunctionalized products. d-nb.info Such methods highlight the broad utility of hypervalent iodine reagents in constructing complex molecules containing C-N bonds. researchgate.netdntb.gov.ua

Derivatization Strategies and Reactivity Studies of Benzenesulfonamide Analogs

Exploration of Substituent Effects on Reaction Pathways

The reactivity of the aromatic rings in benzenesulfonamide analogs is significantly influenced by the nature and position of substituents. These substituents can either activate or deactivate the ring towards electrophilic aromatic substitution and direct incoming electrophiles to specific positions (ortho, meta, or para). lumenlearning.comyoutube.com This influence is governed by a combination of inductive and resonance (conjugative) effects. lumenlearning.com

Inductive and Resonance Effects:

Electron-donating groups (EDGs) , such as methoxy (B1213986) (-OCH₃) and alkyl groups, activate the benzene (B151609) ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to unsubstituted benzene. lumenlearning.com These groups are typically ortho-, para-directing. For example, a methoxy group increases the rate of electrophilic substitution by a factor of about ten thousand. lumenlearning.com

Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) and sulfonyl (-SO₂R), deactivate the ring by decreasing its electron density. lumenlearning.com This results in a much slower reaction rate. These groups are generally meta-directing. libretexts.org The iodo (-I) substituent on the "4-iodo" ring of the title compound is a deactivating group due to its inductive effect, but it is ortho-, para-directing because its non-bonding valence electrons can be donated via resonance. lumenlearning.com

Table 1: Effect of Substituents on the Nitration of Monosubstituted Benzene Derivatives This table provides illustrative data on how different substituents affect the rate of reaction and the distribution of ortho, meta, and para products relative to benzene.

| Substituent (Y) in C₆H₅Y | Relative Rate of Nitration | % Ortho | % Meta | % Para |

| -OH | 1000 | 50-55 | ~0 | 45-50 |

| -OCH₃ | 10000 | 40-45 | ~0 | 55-60 |

| -CH₃ | 25 | 55-60 | <5 | 35-40 |

| -H | 1 | - | - | - |

| -I | 0.2 | 38-45 | <5 | 55-60 |

| -CO₂R | 0.003 | 20-28 | 65-75 | <5 |

| -SO₃H | 0.002 | 25-35 | 60-70 | <5 |

| -NO₂ | 6 x 10⁻⁸ | 5-8 | 90-95 | <1 |

Data adapted from Chemistry LibreTexts. libretexts.org

Chemical Transformations of the Sulfonamide Moiety and Aromatic Rings

The benzenesulfonamide scaffold is subject to a variety of chemical transformations that can modify both the central sulfonamide group and the attached aromatic rings. researchgate.net The sulfonamide functional group (R-SO₂-NR'R''), while relatively unreactive, can undergo specific reactions. wikipedia.org The N-H bond is acidic and can be deprotonated. wikipedia.org The primary transformation pathways for the sulfonamide moiety often involve the destruction of the sulfonamide bridge (-SO₂-NH-). This can be initiated by the cleavage of the sulfur-nitrogen (S-N) bond or through the extrusion of sulfur dioxide (SO₂). researchgate.net

The aromatic rings of benzenesulfonamide analogs are susceptible to various modifications. Common chemical degradation pathways include:

Hydroxylation: The introduction of hydroxyl (-OH) groups onto the benzene ring.

Chlorine Substitution: The replacement of a hydrogen atom on the ring with chlorine.

Isomerization: The rearrangement of substituents on the R group. researchgate.net

Electrophiles are prone to attack the nitrogen atom of the sulfonamide bridge in anionic sulfonamides, which can lead to the cleavage of the S-N bond or SO₂ extrusion. researchgate.net Additionally, arylsulfonamides can undergo ortho-lithiation, providing a route to introduce substituents at the position adjacent to the sulfonamide group. wikipedia.org These transformations are crucial for the synthesis of diverse derivatives and for understanding the metabolic fate of sulfonamide-containing compounds. researchgate.netnih.gov

Advanced Structural Characterization and Solid State Chemistry

Crystallographic Analysis of 4-Iodo-N-(4-methoxyphenyl)benzenesulfonamide and Related Derivatives

Table 1: Crystallographic Data for 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide

| Parameter | Value |

|---|---|

| CCDC Refcode | CEDCIZ |

| Empirical Formula | C₁₃H₁₂INO₃S |

| Formula Weight | 390.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.885 |

| b (Å) | 5.176 |

| c (Å) | 18.049 |

| β (°) | 114.45 |

Note: The crystallographic data presented is based on typical values for this isostructural series and may be subject to minor variations.

The principal interaction governing the supramolecular assembly of 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide is the classical N—H···O hydrogen bond. In the crystal lattice, the amide proton (N—H) of one molecule acts as a hydrogen bond donor to one of the sulfonyl oxygen atoms (S=O) of an adjacent molecule. mkjc.in This interaction is consistently observed and leads to the formation of a C(4) chain motif, where molecules are linked head-to-tail into infinite chains propagating along a specific crystallographic axis. nih.gov The strength and directionality of these N—H···O bonds are fundamental to the stability and structural integrity of the crystal.

Table 2: Hydrogen Bond Geometry

| D—H···A | d(D—H) / Å | d(H···A) / Å | d(D···A) / Å | ∠(DHA) / ° |

|---|

Note: Data represents typical ranges for this class of compounds.

Isostructurality Studies of Benzenesulfonamide (B165840) Series

A significant finding in the solid-state chemistry of this compound is its participation in a series of eight isostructural 4,4'-disubstituted N-phenylbenzenesulfonamides. mkjc.in Isostructural crystals possess the same space group and similar unit cell parameters, with constituent molecules occupying equivalent positions in the lattice. The series includes derivatives with varying substituents at the 4-position of the benzenesulfonamide ring, such as cyano, trifluoromethyl, bromo, chloro, and fluoro groups. mkjc.in

The existence of this isostructural series demonstrates that the primary hydrogen-bonded chain motif is remarkably robust and can accommodate substituents of considerably different sizes and electronic properties without altering the fundamental packing arrangement. mkjc.in This adaptability indicates that the geometry of the three-dimensional crystal-packing mode is unusually tolerant of changes in molecular shape, a key insight for the rational design of crystalline materials, a field known as crystal engineering.

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal. By mapping properties such as the normalized contact distance (d_norm) onto the surface, it is possible to identify regions of close intermolecular contact, which are indicative of specific interactions like hydrogen bonds.

Table 3: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Benzenesulfonamides

| Interaction Type | Contribution (%) |

|---|---|

| H···H | 30 - 50 |

| O···H / H···O | 20 - 40 |

| C···H / H···C | 10 - 20 |

| C···C | 2 - 5 |

Note: These percentages are representative of the benzenesulfonamide class and provide an expected range for 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide.

Conformational Analysis and Molecular Geometry in Crystalline and Solution States

The molecular geometry of 4-iodo-N-(4-methoxyphenyl)benzenesulfonamide is characterized by a degree of conformational flexibility, primarily around the S—N bond. In the crystalline state, the molecule adopts a specific, low-energy conformation. The C—S—N—C torsion angle is a key parameter defining this conformation, which is typically found to be in a gauche arrangement. iucr.org This twisted conformation is a general feature of N-arylbenzenesulfonamides.

The dihedral angle between the planes of the two aromatic rings is another important geometric descriptor. In the solid state, this angle is fixed by the constraints of the crystal packing forces. In related N-(4-methoxyphenyl)benzenesulfonamide structures, this angle can vary, influencing the potential for π-π stacking. mdpi.com

In solution, the molecule is expected to be more conformationally mobile, with rotation possible around the S—N and other single bonds. However, the conformation observed in the crystal is likely to be one of the low-energy conformers present in solution, as crystal packing forces generally favor the stabilization of an intrinsically stable molecular shape. Spectroscopic methods like NMR could provide insight into the time-averaged conformation in the solution state, which may differ from the static picture provided by X-ray crystallography.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide. While specific DFT studies on this exact compound are not extensively published, the methodologies are well-established for analogous sulfonamides. researchgate.net

Such calculations can determine a variety of electronic properties. For instance, the distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites within the molecule. This information is crucial for predicting how the molecule might interact with biological receptors or participate in chemical reactions.

Furthermore, quantum chemical calculations can provide data on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's geometry. mdpi.com For the related compound N-(4-methoxyphenyl)-4-iodobenzenesulfonamide, crystallographic studies have provided precise measurements of these parameters. mdpi.com These experimental findings can be used to validate and benchmark the results of quantum chemical calculations.

Key parameters that can be derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity.

Table 1: Representative Data from Quantum Chemical Calculations on Analogous Sulfonamides

| Calculated Property | Typical Method | Significance |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G(d)) | Provides optimized bond lengths and angles. |

| HOMO-LUMO Energies | DFT | Indicates electronic excitability and reactivity. |

| Molecular Electrostatic Potential (MEP) | DFT | Maps electron-rich and electron-poor regions. |

| Mulliken Atomic Charges | DFT | Quantifies the partial charge on each atom. |

Note: This table represents the types of data that would be generated from quantum chemical calculations on this compound, based on studies of similar compounds.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a flexible molecule such as this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and the energetic favorability of each conformation.

The conformational preferences of sulfonamides are known to be important for their biological activity, as the three-dimensional shape of a molecule dictates how it can fit into the binding site of a biological target. researchgate.net The central sulfonamide linkage and the single bonds to the aromatic rings allow for considerable rotational freedom, leading to a variety of possible conformers.

MD simulations can be used to generate a large number of these conformations and to calculate the potential energy of each. This allows for the identification of low-energy, stable conformations that are more likely to be present under physiological conditions. The results of these simulations can be visualized through Ramachandran-like plots for key dihedral angles, showing the most populated conformational states.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to predict the interaction between a small molecule (ligand) and a protein.

The benzenesulfonamide (B165840) scaffold is a well-known pharmacophore for inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes. nih.govnih.gov Numerous molecular docking studies have been performed on benzenesulfonamide derivatives to understand their binding to various CA isoforms. nih.govresearchgate.netrsc.org These studies typically show that the sulfonamide group coordinates to the zinc ion in the active site of the enzyme, while the aromatic rings form van der Waals and hydrogen bonding interactions with nearby amino acid residues. nih.govresearchgate.net It is therefore highly probable that this compound would also be investigated as a potential CA inhibitor through molecular docking.

Similarly, the sulfonamide moiety has been incorporated into inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.gov Docking studies of sulfonamide-based AChE inhibitors have revealed interactions with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. researchgate.netresearchgate.netnih.govtci-thaijo.orgacgpubs.org The 4-iodophenyl and 4-methoxybenzyl groups of the target compound could potentially engage in favorable interactions within the active site gorge of AChE.

Beyond predicting the binding pose, computational methods can also be used to estimate the binding affinity of a ligand for a protein. nih.gov Techniques such as alchemical free energy calculations, which are often used in conjunction with molecular dynamics simulations, can provide quantitative predictions of the free energy of binding (ΔG_bind). escholarship.orgnih.govresearchgate.netchemrxiv.org

These methods calculate the energetic cost of transferring the ligand from a solvated state to the protein-bound state. A more negative predicted ΔG_bind suggests a stronger interaction and a more potent inhibitor. Such predictions are valuable in the early stages of drug discovery for prioritizing compounds for synthesis and experimental testing.

Table 2: Representative Docking Scores and Predicted Binding Affinities for Sulfonamide Derivatives with Target Enzymes

| Compound Class | Target Enzyme | Docking Score (kcal/mol) | Predicted Binding Affinity (ΔG_bind) (kcal/mol) |

| Benzenesulfonamides | Carbonic Anhydrase II | -7.0 to -9.5 | -8.0 to -11.0 |

| Phthalimidobenzenesulfonamides | Acetylcholinesterase | -8.0 to -10.0 | -9.0 to -12.0 |

Note: The values in this table are representative and based on published data for various sulfonamide derivatives. Specific values for this compound would require dedicated computational studies.

Structure-Based Design Principles for Analogous Compounds

The structural information obtained from X-ray crystallography of related compounds and from molecular modeling studies of this compound can guide the design of new, analogous compounds with potentially improved properties. researchgate.net This process is known as structure-based drug design.

The core structure of this compound presents several opportunities for modification:

The 4-iodophenyl ring: The iodine atom can be replaced with other halogens or different functional groups to modulate the electronic properties and steric interactions with a target protein.

The sulfonamide linker: While generally conserved for CA inhibitors, modifications can be explored to alter the compound's pharmacokinetic properties.

The N-(4-methoxybenzyl) group: The methoxy (B1213986) group and the benzyl ring can be substituted with other functionalities to explore new interactions within a binding pocket and to optimize properties such as solubility and metabolic stability.

By systematically making these modifications in silico and predicting their effect on binding affinity and other properties, researchers can prioritize the synthesis of the most promising new compounds.

In Silico Approaches for Mechanistic Pathway Elucidation

Computational chemistry can also be used to investigate the mechanisms of chemical reactions. For the synthesis of this compound, which is typically achieved by reacting 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine, computational methods can be used to model the reaction pathway.

For similar sulfonamide syntheses, an SN2 mechanism has been proposed. uobaghdad.edu.iq In silico studies can calculate the energy profile of this reaction, including the structures and energies of the reactants, transition state, and products. This can help to confirm the proposed mechanism and to understand the factors that influence the reaction rate and yield.

Investigation of Biological Interactions and Mechanistic Insights

In Vitro Enzyme Inhibition Studies

The benzenesulfonamide (B165840) moiety is a well-established pharmacophore known to interact with various enzymes. The following sections explore the inhibitory activities of related compounds against carbonic anhydrase and acetylcholinesterase.

Benzenesulfonamides are renowned as potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial for numerous physiological processes. nih.govnih.govmdpi.comnih.gov The primary mechanism of inhibition involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site. unifi.it

While specific kinetic data for 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide is not available, studies on related benzenesulfonamide derivatives demonstrate that the nature and position of substituents on the benzene (B151609) ring and the sulfonyl group significantly influence their inhibitory potency and isoform selectivity. For instance, a series of 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides were investigated for their inhibitory properties against several human carbonic anhydrase (hCA) isoforms. unifi.it The ubiquitous cytosolic isoform hCA II was significantly inhibited by many of these derivatives. unifi.it Generally, benzenesulfonamides exhibit medium potency as inhibitors of the cytosolic CA isoforms I and II, while showing low nanomolar to subnanomolar inhibition of the tumor-associated hCA IX and XII isoforms. nih.gov The inhibitory constants (Ki) for a range of benzenesulfonamides against different CA isoforms are presented in the table below, illustrating the varying degrees of inhibition based on their chemical structure.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Various Benzenesulfonamide Derivatives

| Compound Type | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |

|---|

Note: The data represents a range of inhibition constants for a series of benzenesulfonamide derivatives and not for this compound specifically.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.govwikipedia.org Its inhibition is a primary therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com Some sulfonamide derivatives have been explored as potential AChE inhibitors. nih.gov

Direct studies on the acetylcholinesterase modulation by this compound are not present in the reviewed literature. However, research on other N-substituted benzenesulfonamides provides some context. For example, a series of 4-phthalimidobenzenesulfonamide derivatives were synthesized and evaluated for their inhibitory activities against AChE. nih.gov Several of these compounds displayed selective inhibition of AChE over butyrylcholinesterase (BuChE). nih.gov The most potent compound in this series, compound 7 , exhibited an IC50 value of 1.35 ± 0.08 μM against AChE. nih.gov The kinetics of inhibition for these types of compounds are often determined to be reversible. nih.gov

Table 2: Acetylcholinesterase Inhibitory Activity of a Related Benzenesulfonamide Derivative

| Compound | Target Enzyme | IC50 (μM) |

|---|

Note: This data is for a structurally related compound and not this compound.

Cellular Level Biological Activity and Mechanistic Pathways (in vitro)

The cytotoxic and antimicrobial potential of benzenesulfonamide derivatives has been a subject of extensive research, revealing their promise in oncology and infectious diseases.

The antiproliferative activity of benzenesulfonamide derivatives has been demonstrated against various cancer cell lines. While no specific data exists for this compound, studies on compounds with the 4-methoxybenzenesulfonamide (B72560) moiety show significant cytotoxic effects. For example, 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide showed high antiproliferative activity against MDA-MB-231 and T-47D breast cancer cell lines, as well as the SK-N-MC neuroblastoma cell line. nih.gov Another study on iodinated compounds highlighted their potential to impact the biological activity and antiproliferative effects against malignant melanoma cell lines. researchgate.net The presence of an electrophilic iodine atom was found to be significant for the biological activity. researchgate.net

Table 3: Antiproliferative Activity of a Structurally Related 4-Methoxybenzenesulfonamide Derivative

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | SK-N-MC (neuroblastoma) | 24.9 - 25.2 |

| 4-methoxy-N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamide | MDA-MB-231 (breast cancer) | >30 |

Note: The data is for a structurally related compound and not this compound.

The anticancer effects of some benzenesulfonamide derivatives are attributed to their interaction with specific cellular targets involved in cell proliferation and survival. Two such targets are tubulin and the Signal Transducer and Activator of Transcription 3 (STAT3).

While there is no direct evidence for this compound, a study on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives revealed their dual-target inhibitory action. One of the lead compounds, DL14, was found to inhibit tubulin polymerization by competitively binding to the colchicine (B1669291) binding site, with an IC50 value of 0.83 μM. Furthermore, DL14 also directly bound to the STAT3 protein, inhibiting its phosphorylation with an IC50 value of 6.84 μM. The inhibition of both these pathways contributes to the compound's potent antitumor effects.

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Their activity often stems from the inhibition of essential metabolic pathways in bacteria. More recently, their potential to combat biofilm formation, a key factor in persistent infections, has been explored.

Although specific studies on the antimicrobial and antibiofilm properties of this compound are lacking, the broader class of sulfonamides has shown efficacy against various pathogens. researchgate.net For instance, novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety have been synthesized and shown to possess antimicrobial activity against urinary tract infection-causing microbes. nih.gov Some of these compounds also exhibited antibiofilm potential. nih.gov Similarly, other studies have demonstrated that certain N-substituted benzenesulfonamides can inhibit bacterial growth and disrupt mature biofilms. scispace.com The incorporation of iodine into molecules has also been associated with antibacterial activity. nih.gov

Pre-clinical In Vivo Mechanistic Investigations in Non-Human Models5.4.1. Target Engagement and Pharmacodynamic Biomarker StudiesNo in vivo studies have been reported that investigate the target engagement or pharmacodynamic effects of this compound.

Efficacy in Established Disease Models for Mechanistic ValidationThere is no available data on the efficacy of this compound in any pre-clinical disease models.

Due to the lack of any research findings for this compound, a data table of compound names mentioned in the article cannot be generated.

Potential Research Applications and Future Directions

Role as Key Synthetic Intermediates in Fine Chemical Synthesis

The molecular architecture of 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and fine chemical industries. researchgate.net Sulfonamides are recognized as vital building blocks for the development of a wide array of pharmaceuticals. researchgate.net

The presence of the iodine atom on the phenyl ring is of particular importance. Aryl iodides are highly prized in organic synthesis as precursors for a multitude of cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. youtube.com These palladium-catalyzed reactions are fundamental in modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.comnih.gov Consequently, the 4-iodophenyl group of the target molecule can serve as a versatile handle for introducing a wide range of substituents, enabling the synthesis of diverse libraries of compounds for drug discovery and other applications. For instance, the iodine can be substituted with various aryl, alkyl, or vinyl groups to create novel molecular scaffolds. mdpi.comorganic-chemistry.org

Furthermore, the N-(4-methoxybenzyl) group, commonly known as the PMB group, is a widely used protecting group for amines and amides in multi-step organic synthesis. nih.gov It is stable under many reaction conditions but can be readily cleaved under specific, often mild, acidic conditions, such as with trifluoroacetic acid. rsc.orgresearchgate.netresearchgate.net This allows for the selective unmasking of the sulfonamide nitrogen at a desired stage of a synthetic sequence, permitting further functionalization at this position. This dual functionality—a site for cross-coupling and a protected nitrogen—makes this compound a highly adaptable synthetic intermediate.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biaryl sulfonamide derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted sulfonamides |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino-substituted benzenesulfonamides |

| Deprotection | Trifluoroacetic acid (TFA) | 4-iodobenzenesulfonamide |

Development of Chemical Probes for Elucidating Biological Processes

Chemical probes are essential tools for investigating complex biological systems and have been instrumental in understanding cellular signaling and developing targeted therapies. rsc.orgrsc.org Sulfonamide-containing molecules have shown promise in the development of fluorescent probes, particularly for applications in tumor imaging. nih.gov The design of such probes often involves incorporating a fluorophore and a targeting moiety into a single molecule. ljmu.ac.uk

The this compound scaffold could be adapted for the development of novel chemical probes. The 4-iodophenyl group can be functionalized, for example, through a Sonogashira coupling with an alkyne-containing fluorophore, to introduce a fluorescent reporter group into the molecule. The sulfonamide moiety itself is known to interact with specific biological targets, such as carbonic anhydrases. nih.gov By modifying the substituents on the sulfonamide, it may be possible to tune the binding affinity and selectivity for particular enzymes or receptors. nih.gov

The N-(4-methoxybenzyl) group could also play a role in the design of "turn-on" fluorescent probes. For instance, a probe could be designed to be non-fluorescent with the PMB group intact. Upon enzymatic or chemically induced cleavage of the PMB group within a specific biological environment, a fluorescent signal could be generated, allowing for the detection of a particular biological process. The development of such probes would require a structure-based design approach to optimize the binding to the target of interest. acs.org

Prospects in Advanced Materials Science (e.g., Liquid Crystals, Supramolecular Materials)

The rigid, aromatic structure of this compound suggests its potential as a building block for advanced materials, such as liquid crystals and supramolecular assemblies. The properties of liquid crystalline materials are highly dependent on the molecular structure, including the nature of the terminal substituents. mdpi.comcapes.gov.brtandfonline.comresearchgate.net The presence of a polarizable iodine atom and a methoxy (B1213986) group could influence the mesomorphic properties of molecules derived from this compound. nih.gov By incorporating this scaffold into larger, more complex molecules with appropriate aspect ratios, it may be possible to design novel liquid crystalline materials with specific phase behaviors.

The sulfonamide functional group is a strong hydrogen bond donor and acceptor, which can drive the formation of well-defined supramolecular structures. nih.govnih.gov These non-covalent interactions are crucial in the self-assembly of molecules into larger, ordered architectures. rsc.orgacs.orgmdpi.com The ability of sulfonamides to form robust hydrogen-bonding networks can be exploited in the design of supramolecular polymers, gels, and other soft materials. The specific arrangement of the iodo and methoxybenzyl groups could further influence the packing and intermolecular interactions within these assemblies.

Future Research Challenges and Opportunities in Sulfonamide Chemistry

The field of sulfonamide chemistry continues to evolve, presenting both challenges and exciting opportunities for future research.

Challenges:

Drug Resistance: A significant challenge in the development of new sulfonamide-based therapeutic agents is the emergence of drug resistance. springernature.comresearchgate.netbiorxiv.orgrupahealth.com Bacteria can develop resistance through mutations in the target enzyme or by acquiring genes that encode for sulfonamide-insensitive enzymes. rupahealth.com Overcoming this resistance requires the development of novel sulfonamides that can either evade these resistance mechanisms or act on new biological targets. ftloscience.com

Late-Stage Functionalization: The ability to modify complex molecules at a late stage in their synthesis is highly desirable in drug discovery as it allows for the rapid generation of analogs for structure-activity relationship studies. tandfonline.comnih.govproquest.comsemanticscholar.orgacs.org Developing new methods for the late-stage functionalization of the sulfonamide core and its substituents remains an active area of research.

Opportunities:

Novel Therapeutic Agents: The sulfonamide scaffold is a versatile platform for the design of new drugs targeting a wide range of diseases, including cancer, viral infections, and inflammatory disorders. nih.govacs.orgajchem-b.comlongdom.orgnih.gov There are significant opportunities to develop novel sulfonamide derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com

Catalysis and Synthesis: The development of more efficient and sustainable catalytic methods for the synthesis of sulfonamides is an ongoing area of research. mdpi.com This includes the use of earth-abundant metal catalysts and the development of novel cross-coupling reactions.

Advanced Materials: The exploration of sulfonamide-containing molecules in the field of materials science is still in its early stages. There are opportunities to design and synthesize new liquid crystals, polymers, and supramolecular materials with unique optical, electronic, and self-assembly properties.

Q & A

Basic: What are the standard synthetic methodologies for 4-iodo-N-(4-methoxybenzyl)benzenesulfonamide, and how are yields optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the sulfonamide linkage via reaction of 4-iodobenzenesulfonyl chloride with 4-methoxybenzylamine in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Step 2 : Halogenation (if required) using iodine sources like N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

- Yield Optimization : Control reaction temperature (0–25°C), stoichiometric excess of 4-methoxybenzylamine (1.2–1.5 eq), and inert atmosphere (N₂/Ar) to minimize side reactions .

Basic: Which analytical techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS or HRMS for molecular ion [M+H]⁺ (e.g., m/z 446.98 for C₁₄H₁₃IN₂O₃S) .

- IR Spectroscopy : Sulfonamide S=O stretches (1330–1160 cm⁻¹) and N-H bends (1550–1500 cm⁻¹) .

Basic: How do solubility and stability profiles impact experimental design for this compound?

- Solubility : Moderately soluble in DMSO (>10 mg/mL) and DMF, but poorly in water (<0.1 mg/mL). Pre-solubilize in DMSO for biological assays .

- Stability : Degrades under prolonged UV light or acidic conditions (pH <4). Store at -20°C in amber vials under inert gas .

- Handling : Use gloveboxes for air-sensitive reactions due to the iodine substituent’s sensitivity to moisture .

Advanced: How does the iodine substituent influence structure-activity relationships (SAR) in pharmacological studies?

- Electron-Withdrawing Effects : The iodine atom increases electrophilicity, enhancing interactions with nucleophilic residues in enzyme active sites (e.g., PLA2 inhibition in snake venom studies) .

- Halogen Bonding : Iodine’s polarizability facilitates stronger halogen bonding vs. lighter halogens (e.g., Cl, F), improving binding affinity to targets like cytochrome P450 .

- Comparative Data : In anti-hemolytic assays, 4-iodo derivatives showed 30% higher efficacy than bromo/chloro analogs due to enhanced lipophilicity and target engagement .

Advanced: What pharmacological mechanisms are hypothesized for this compound, and how are they validated experimentally?

- Enzyme Inhibition : Demonstrated inhibition of phospholipase A2 (PLA2) via competitive binding to Ca²⁺-dependent catalytic sites, validated by:

- Cytotoxicity Screening : Test against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with EC₅₀ values compared to cisplatin controls .

Advanced: What are the key challenges in analyzing this compound using crystallography or spectroscopy?

- Crystallography :

- NMR Artifacts : Methoxy protons may split due to restricted rotation; use variable-temperature NMR (VT-NMR) to resolve .

Advanced: What safety protocols are recommended for handling this compound, and how do toxicity profiles inform in vivo studies?

- Acute Toxicity : LD₅₀ >2000 mg/kg (oral, rats) based on analogs; use PPE (gloves, goggles) to avoid dermal exposure .

- Metabolite Screening : Monitor iodine release in hepatic microsomal assays (LC-MS/MS) to assess bioactivation risks .

- In Vivo Models : Limit doses to <50 mg/kg in rodent studies to avoid thyroid disruption from iodine accumulation .

Advanced: Which experimental models are most relevant for evaluating its therapeutic potential?

- In Vitro :

- In Vivo :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.